molecular formula C10H8ClF3O B13591315 4'-Methyl-3'-(trifluoromethyl)phenacyl chloride

4'-Methyl-3'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13591315
M. Wt: 236.62 g/mol
InChI Key: XDKJAZCHTMVXPI-UHFFFAOYSA-N
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Description

4’-Methyl-3’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3’-(trifluoromethyl)phenacyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4’-Methyl-3’-(trifluoromethyl)acetophenone.

    Chlorination: The acetophenone is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloride group.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of 4’-Methyl-3’-(trifluoromethyl)phenacyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Amines, ethers, and thioethers.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and hydrocarbons.

Scientific Research Applications

4’-Methyl-3’-(trifluoromethyl)phenacyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Methyl-3’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-Methyl-3-(trifluoromethyl)phenol

Uniqueness

4’-Methyl-3’-(trifluoromethyl)phenacyl chloride is unique due to the presence of both a methyl and a trifluoromethyl group, which imparts distinct chemical properties. The trifluoromethyl group increases the compound’s stability and reactivity, making it valuable in various synthetic applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

2-chloro-1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H8ClF3O/c1-6-2-3-7(9(15)5-11)4-8(6)10(12,13)14/h2-4H,5H2,1H3

InChI Key

XDKJAZCHTMVXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCl)C(F)(F)F

Origin of Product

United States

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